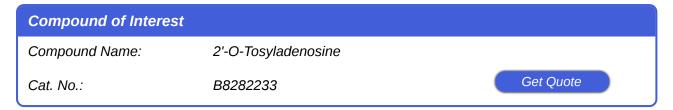


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A Comprehensive Technical Guide to 2'-O-Tosyladenosine

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **2'-O-Tosyladenosine**, a critical intermediate in nucleoside chemistry. It details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic data, serving as a vital resource for professionals in synthetic organic chemistry and drug discovery.

Core Chemical Structure and Properties

2'-O-Tosyladenosine is a derivative of the natural nucleoside adenosine. It is characterized by the presence of a tosyl (p-toluenesulfonyl) group attached to the 2'-hydroxyl position of the ribose sugar moiety. This modification is significant as it transforms the hydroxyl group into a good leaving group, facilitating a variety of nucleophilic substitution reactions. The selective tosylation at the 2'-position is influenced by the inductive effect of the adenine base, which increases the acidity of the 2'-OH group compared to the 3'-OH and 5'-OH groups.[1]

The structure consists of three main components: the adenine base, the ribose sugar, and the p-toluenesulfonyl (tosyl) protecting group.

Figure 1: Core components of **2'-O-Tosyladenosine**.

Physicochemical and Spectroscopic Data

The tosylation of adenosine significantly alters its chemical properties. Below is a summary of key quantitative data for related tosylated adenosine compounds. Note that specific data for the



2'-O isomer can be sparse, so data for the more common 5'-O isomer is provided for comparison.

Table 1: Physicochemical Properties of Tosylated Adenosine Derivatives

Property	5'-Tosyladenosine	5'-Tosyl-2'- deoxyadenosine
CAS Number	5135-30-8[2]	6698-29-9[3][4]
Molecular Formula	C17H19N5O6S	C17H19N5O5S[3][4]
Molecular Weight	421.43 g/mol [2]	405.43 g/mol [3]
Appearance	White to Off-White Solid[2]	Not Available
Melting Point	151 °C[2]	Not Available
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)[2]	Not Available
Storage	2-8°C, Inert atmosphere[2]	2-8°C Refrigerator[3]

Table 2: Spectroscopic Data for 2'-O-Tosyladenosine

Technique	Data Type	Chemical Shift (ppm) or m/z
¹³ C-NMR	Carbon	152.76 (C2)[1]
¹⁵ N-NMR	Nitrogen	237.31 (N1)[1]
¹ H-NMR (DMSO-d6)	Proton	8.248, 8.110, 7.730, 7.36, 7.35, 5.896, etc. (for 5'-isomer) [5]
Mass Spectrometry	FAB-MS	Data acquired on a VG Instruments Model 70SQ spectrometer.[1]



Experimental Protocols

The synthesis and subsequent reactions of **2'-O-Tosyladenosine** are fundamental for the creation of various nucleoside analogs.

A convenient one-pot regioselective synthesis has been reported, which proceeds under aqueous conditions.[1] This method offers an advantage over procedures requiring anhydrous conditions and bulky protecting groups.

Protocol: Aqueous Synthesis of 2'-O-Tosyladenosine[1]

- Reaction Setup: Dissolve adenosine and sodium p-toluenesulfinate in an aqueous solution.
- Initiation: Add sodium hypochlorite to the mixture. This is proposed to generate ptoluenesulfonyl chloride in situ, which then reacts with adenosine.
- Reaction Conditions: The reaction proceeds overnight with stirring. The enhanced acidity of the 2'-OH group directs the tosylation preferentially to this position.
- Workup and Purification: The reaction mixture is centrifuged. The resulting residue is washed sequentially with water and 95% ethanol.
- Product Isolation: The final product is vacuum-dried, yielding 2'-O-Tosyladenosine. The
 identity and purity can be confirmed by HPLC analysis and mixed melting point
 determination.[1]

Figure 2: Workflow for the synthesis of 2'-O-Tosyladenosine.

The tosyl group can be efficiently removed to regenerate the hydroxyl group, demonstrating its utility as a protecting group. Sodium naphthalenide is a powerful reagent for this reductive cleavage.[6]

Protocol: Reductive Cleavage of the 2'-O-Tosyl Group[6]

 Reagent Preparation: Prepare a stock solution of sodium naphthalenide by subjecting sodium spheres and naphthalene in dry, deoxygenated THF to ultrasonic irradiation under an argon atmosphere.



- Reaction Setup: Dissolve 2'-O-Tosyladenosine in dry, deoxygenated THF and cool to -60
 °C.
- Reagent Addition: Add the sodium naphthalenide solution dropwise to the substrate solution until the green color of the anion radical persists.
- Quenching and Workup: The reaction is quenched, and standard workup procedures are followed to isolate the product, adenosine.[6] This method is chemoselective and does not affect other protecting groups like silyl ethers.[6]

Applications in Drug Development and Research

2'-O-Tosyladenosine is primarily used as a synthetic intermediate. The tosyl group at the 2' position serves as an excellent leaving group, enabling the synthesis of a wide range of 2'-modified adenosine analogs. These modifications are crucial in the development of antiviral and anticancer nucleoside drugs, as changes at the 2' position can significantly impact biological activity, metabolic stability, and target binding.

Reactions involving 2'-O-tosylated adenosines can lead to the formation of various products, including:

- Deoxy sugar nucleosides[7]
- Branched-chain deoxy sugar nucleosides[7]
- 1',2'-unsaturated nucleosides[7]

These derivatives are invaluable for studying structure-activity relationships and for creating novel therapeutic agents. For example, modified nucleosides are incorporated into antisense oligonucleotides to enhance their nuclease resistance and binding affinity.[8]

Figure 3: Key chemical transformations of **2'-O-Tosyladenosine**.

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